2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine
Overview
Description
2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine is an organic compound characterized by the presence of a cyclobutylmethyl group and a trifluorobutan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclobutylmethyl Bromide: Cyclobutylmethanol is reacted with hydrobromic acid to form cyclobutylmethyl bromide.
Nucleophilic Substitution: The cyclobutylmethyl bromide undergoes nucleophilic substitution with 4,4,4-trifluorobutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine involves its interaction with specific molecular targets. The cyclobutylmethyl group may enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine
- 2-(Cyclopentylmethyl)-4,4,4-trifluorobutan-1-amine
- 2-(Cyclohexylmethyl)-4,4,4-trifluorobutan-1-amine
Uniqueness
2-(Cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclobutylmethyl)-4,4,4-trifluorobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)5-8(6-13)4-7-2-1-3-7/h7-8H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHLBOIMYMKBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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